molecular formula C26H36N2O4 B12763706 Sideroxyl CAS No. 158069-88-6

Sideroxyl

Cat. No.: B12763706
CAS No.: 158069-88-6
M. Wt: 440.6 g/mol
InChI Key: PDKSBUDYYWLQGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sideroxyl involves the formylation of phloroglucinol compounds. This process typically requires the use of formylating agents such as formic acid or formaldehyde under acidic or basic conditions. The reaction is carried out in a solvent like acetone or ethanol, and the temperature is maintained at around 40-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, this compound is extracted from Eucalyptus foliage using a Soxhlet extraction method. The foliage is ground and then extracted with a mixture of light petroleum spirit and acetone (4:1 ratio). The extraction process is carried out for about 6 hours to achieve a 92% recovery rate of this compound . The extract is then purified using high-performance liquid chromatography (HPLC) to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sideroxyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phloroglucinol derivatives

Scientific Research Applications

Chemistry

In chemistry, sideroxyl is used as a chelating agent due to its ability to bind metal ions. This property makes it useful in various analytical techniques and in the synthesis of metal complexes.

Biology

This compound has been studied for its antioxidant properties, particularly in protecting skin cells from UVA-induced damage . It is also known to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Bacillus subtilis .

Medicine

In medicine, this compound’s antioxidant properties are being explored for potential therapeutic applications, including skin protection and anti-aging treatments.

Industry

In the industrial sector, this compound is used as an antifouling agent to prevent the growth of marine organisms on submerged surfaces . Its strong chelating properties also make it useful in water treatment processes.

Mechanism of Action

Sideroxyl exerts its effects primarily through its strong chelating capabilities, which are activated under oxidative stress conditions. This chelation process helps to neutralize free radicals and reduce oxidative damage at the molecular level. The compound targets metal ions and forms stable complexes, thereby preventing metal-catalyzed oxidative reactions. This mechanism is particularly effective in protecting skin cells from UVA-induced oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Phloroglucinol: A basic polyphenol that serves as the precursor for sideroxyl.

    Hydroquinone: Another antioxidant compound with similar properties but different applications.

    Quinones: Oxidized derivatives of phloroglucinol with significant biological activity.

Uniqueness of this compound

This compound is unique due to its formylated structure, which enhances its chelating capabilities and antioxidant properties. Unlike basic phloroglucinol, this compound is specifically designed to activate under oxidative stress, making it particularly effective in protective applications against UVA radiation and oxidative damage .

Properties

CAS No.

158069-88-6

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

propan-2-yl 2-[benzyl-[2-[benzyl-(2-oxo-2-propan-2-yloxyethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C26H36N2O4/c1-21(2)31-25(29)19-27(17-23-11-7-5-8-12-23)15-16-28(20-26(30)32-22(3)4)18-24-13-9-6-10-14-24/h5-14,21-22H,15-20H2,1-4H3

InChI Key

PDKSBUDYYWLQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN(CCN(CC1=CC=CC=C1)CC(=O)OC(C)C)CC2=CC=CC=C2

Origin of Product

United States

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